molecular formula C19H23ClN2O4 B8694730 tert-Butyl 3-(3-acetyl-5-chloro-6-cyano-2-ethoxyphenyl)azetidine-1-carboxylate

tert-Butyl 3-(3-acetyl-5-chloro-6-cyano-2-ethoxyphenyl)azetidine-1-carboxylate

Cat. No.: B8694730
M. Wt: 378.8 g/mol
InChI Key: XJCRMRGLTNGVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(3-acetyl-5-chloro-6-cyano-2-ethoxyphenyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

tert-butyl 3-(5-acetyl-3-chloro-2-cyano-6-ethoxyphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C19H23ClN2O4/c1-6-25-17-13(11(2)23)7-15(20)14(8-21)16(17)12-9-22(10-12)18(24)26-19(3,4)5/h7,12H,6,9-10H2,1-5H3

InChI Key

XJCRMRGLTNGVTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C(=O)C)Cl)C#N)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc (4.60 g, 70.3 mmol) and oven dried Celite (870 mg) was added to a flask and the flask was heated with a heat gun while under high-vac for 5 min and then back-filled with nitrogen. N,N-Dimethylacetamide (57 mL) was added, followed by 1,2-dibromoethane (430 μL, 5.0 mmol) and the mixture was heated at 70° C. for 10 min and then cooled to room temperature. The reaction mixture was treated with chlorotrimethylsilane (630 μL, 5.0 mmol) dropwise and stirred at room temperature for 1 h. The reaction mixture was treated with a solution of tert-butyl 3-iodoazetidine-1-carboxylate (18 g, 62 mmol) in N,N-dimethylacetamide (28 mL) dropwise (internal temperature was kept below 40° C. with a water bath) and heated at 40° C. for 2 h. The zinc-iodo reagent (transferred via canula) was filtered through a plastic filter (that was appropriately sealed to avoid atmospheric exposure) directly into a clean, dry flask that was flushed with nitrogen. The reaction mixture was treated with tris(dibenzylideneacetone)dipalladium(0) (720 mg, 0.79 mmol) and tri-(2-furyl)phosphine (370 mg, 1.6 mmol) and degassed with nitrogen for a few minutes. The reaction mixture was treated with a solution of 4-acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile (14 g, 41 mmol) in N,N-dimethylacetamide (130 mL) (degassed with nitrogen) quickly and heated at 70° C. for 2 h. The reaction mixture was poured into saturated ammonium chloride solution and extracted with ethyl acetate (3×300 mL). The combined organic extracts were washed with water (4×500 mL) and brine (1×500 mL), dried with magnesium sulfate, filtered, and concentrated to a crude dark oil. The crude material was purified by flash column chromatography using ethyl acetate in hexanes (5%-45%) to give the desired product (14 g, 88%). 1H NMR (300 MHz, CDCl3) δ 7.46 (s, 1H), 4.42-4.20 (m, 5H), 3.80 (q, J=7.0 Hz, 2H), 2.59 (s, 3H), 1.44 (s, 9H), 1.37 (t, J=7.0 Hz, 3H). LCMS for C15H16ClN2O4 ([M-(t-Bu)+H]+H)+: m/z=323.1; Found: 323.0.
Quantity
430 μL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step Two
Quantity
630 μL
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
4.6 g
Type
catalyst
Reaction Step Seven
Quantity
720 mg
Type
catalyst
Reaction Step Eight
Quantity
370 mg
Type
catalyst
Reaction Step Eight
Yield
88%

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